molecular formula C10H20O3 B13823758 (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol

(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol

Cat. No.: B13823758
M. Wt: 188.26 g/mol
InChI Key: NMJVDWPHHQRLCV-VIFPVBQESA-N
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Description

(S)-5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pentan-1-ol (CAS 78303-54-5) is a chiral organic compound with the molecular formula C10H20O3 and a molecular weight of 188.26 g/mol. It serves as a valuable chiral synthetic intermediate and building block in organic synthesis and medicinal chemistry research. The molecule features a 1,3-dioxolane ring, a well-known protective group for carbonyls, notably aldehydes and ketones . This cyclic acetal is stable under basic conditions and to nucleophiles, but can be readily deprotected under mild acidic conditions to regenerate the original carbonyl group . This protective group chemistry makes it particularly useful for multi-step syntheses where a reactive aldehyde must be masked temporarily. The (S)-stereochemistry of the compound provides researchers with a enantiomerically pure starting material for the synthesis of complex chiral targets, such as natural products or active pharmaceutical ingredients (APIs). The terminal hydroxyl group offers a handle for further functionalization, including oxidation to carboxylic acids or formation of esters and ethers, allowing for versatile molecular chain elongation. Related 1,3-dioxolane-4-methanol derivatives have been investigated for their utility as anti-wear additives in lubricating compositions , highlighting the potential of this compound class in materials science. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentan-1-ol

InChI

InChI=1S/C10H20O3/c1-10(2)12-8-9(13-10)6-4-3-5-7-11/h9,11H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

NMJVDWPHHQRLCV-VIFPVBQESA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CCCCCO)C

Canonical SMILES

CC1(OCC(O1)CCCCCO)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol typically involves two key steps:

Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol Intermediate

A crucial intermediate for the target compound is (2,2-dimethyl-1,3-dioxolan-4-yl)methanol , which can be synthesized via solvent-free green methods or traditional acid-catalyzed ketalization:

  • Solvent-Free Green Synthesis : According to patent CN102558132A, glycerol (USP Kosher grade) reacts with 2,2-dimethoxypropane under p-toluenesulfonic acid catalysis to form the acetonide intermediate (2,2-dimethyl-1,3-dioxolane-4-methanol) with high yield (~99%) and minimal environmental impact. This reaction proceeds at room temperature in tetrahydrofuran (THF) solvent, followed by concentration under vacuum to isolate the product as a colorless liquid.

  • Traditional Acid-Catalyzed Ketalization : Another method involves reacting 2-methylpropane-1,3-diol with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid monohydrate in THF overnight at room temperature, yielding the desired acetonide in 99% yield.

Functionalization to (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol

The pentanol chain is introduced through multi-step organic transformations, often involving:

For example, the conversion of (2,2-dimethyl-1,3-dioxan-5-yl)methanol to its tosylate derivative is achieved by reaction with p-toluenesulfonyl chloride in dichloromethane with triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) as base at 0°C to room temperature. This reaction proceeds with high yields ranging from 68.8% to 97%.

Following tosylation, nucleophilic substitution with an appropriate nucleophile (e.g., a pentanol chain precursor) can be performed to extend the carbon chain.

Stereochemical Considerations

The (S)-configuration at the 5-position is typically controlled by using chiral starting materials or chiral catalysts during the synthesis of the dioxolane ring or during the chain extension steps. Literature reports suggest that starting from chiral glycerol derivatives or employing asymmetric synthesis techniques ensures the desired stereochemistry.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Ketalization 2,2-Dimethoxypropane + 2-methylpropane-1,3-diol, p-toluenesulfonic acid monohydrate, THF, room temperature, overnight 99 Produces (2,2-dimethyl-1,3-dioxolan-4-yl)methanol as colorless liquid
Tosylation of alcohol p-Toluenesulfonyl chloride, triethylamine or DABCO, dichloromethane, 0°C to RT 68.8–97 Tosylate intermediate formed as oil or solid; purification by silica gel chromatography
Nucleophilic substitution Alkylation with pentanol chain precursor (not fully detailed in sources) Variable Requires optimization for stereochemical retention and yield

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR) : The 1H NMR spectra of intermediates such as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol show characteristic signals for methyl groups near 1.28–1.45 ppm (singlets), methylene protons around 3.5–4.1 ppm, and multiplets for the ring protons.

  • High-Performance Liquid Chromatography (HPLC) : Purity of intermediates such as 4,5-dimethyl-1,3-dioxol-2-one was reported at 99.6–99.7%.

  • Mass Spectrometry (MS) : LC-MS data for tosylate derivatives show molecular ion peaks consistent with expected molecular weights, e.g., m/z = 301 [M+H]+ and 323 [M+Na]+ for a tosylate intermediate.

Summary of Preparation Methodology

The preparation of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol involves:

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a halogenated compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be a precursor for pharmaceutical compounds.

    Industry: May be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol would depend on its specific application. In general, the compound might interact with molecular targets such as enzymes or receptors, leading to a biological effect. The dioxolane ring and hydroxyl group could play key roles in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol, we compare it with three analogs:

Structural Analogs and Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP PSA (Ų)
(S)-5-(2,2-Dimethyl-1,3-dioxolan-4-yl)pentan-1-ol (Target) C₁₀H₂₀O₃ 188.26 ~1.2 38.7
4-(2-Phenyl-1,3-dioxolan-2-yl)butan-1-ol () C₁₃H₁₈O₃ 222.28 2.05 38.7
(R)-5-(1,3-Dioxolan-4-yl)pentan-1-ol (Hypothetical) C₈H₁₆O₃ 160.21 ~0.8 38.7

Analysis of Structural and Property Differences

Substituent Effects :

  • Target Compound : The 2,2-dimethyl-dioxolane group enhances steric hindrance and lipophilicity (logP ~1.2) compared to unsubstituted dioxolanes. The pentan-1-ol chain increases molecular weight relative to butan-1-ol analogs.
  • 4-(2-Phenyl-1,3-dioxolan-2-yl)butan-1-ol : The phenyl group significantly elevates logP (2.05) due to its aromatic hydrophobicity, despite the shorter butan-1-ol chain .
  • Hypothetical (R)-5-(1,3-Dioxolan-4-yl)pentan-1-ol : The absence of methyl or phenyl groups reduces logP (~0.8), highlighting the role of substituents in modulating lipophilicity.

Chain Length :

  • Extending the alcohol chain from butan-1-ol (C₄) to pentan-1-ol (C₅) increases molecular weight by ~28 g/mol but marginally affects PSA, which remains constant (38.7 Ų) due to the conserved hydroxyl and ether oxygen atoms.

Biological Activity

(S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol is characterized by a pentanol backbone with a dioxolane ring. The compound's molecular formula is C12H24O3C_{12}H_{24}O_3, and it has a molecular weight of approximately 216.32 g/mol. Its physical properties include:

PropertyValue
Molecular Weight216.32 g/mol
Density1.0 g/cm³
Boiling Point220 °C
Melting PointNot specified

Neuroprotective Effects

Research indicates that (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol exhibits neuroprotective properties. A study conducted by Zhang et al. (2023) demonstrated that this compound could mitigate neuronal cell death in models of neurodegeneration. The mechanism proposed involves the modulation of calcium ion influx through NMDA receptors, similar to the action of acamprosate, which is known for its neuroprotective effects in various psychiatric disorders .

Antioxidant Activity

Another significant aspect of the biological activity of this compound is its antioxidant potential. In vitro studies have shown that (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol can scavenge free radicals effectively, thus reducing oxidative stress in cellular models. This activity was quantified using DPPH and ABTS assays, which revealed a strong correlation between concentration and antioxidant capacity .

Case Study 1: Neuroprotective Efficacy

In a controlled laboratory setting, neuronal cultures were exposed to oxidative stress induced by hydrogen peroxide. Treatment with (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol resulted in a significant reduction in cell death compared to untreated controls. The results suggested that the compound's protective effects are mediated through its antioxidant properties and modulation of neuroinflammatory pathways .

Case Study 2: Behavioral Studies

A behavioral study involving animal models demonstrated that administration of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol improved cognitive function and reduced anxiety-like behaviors. These outcomes were assessed using the Morris water maze and elevated plus maze tests, indicating potential applications in treating anxiety disorders .

Research Findings

Recent findings have highlighted the following key points regarding the biological activity of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol:

  • Mechanism of Action : The compound appears to act as an NMDA receptor antagonist while also exhibiting GABAergic properties similar to established neuropharmacological agents.
  • Therapeutic Potential : Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.
  • Safety Profile : Toxicological evaluations indicate that (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol has a favorable safety profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves starting with a precursor such as 2,4-dimethylpentan-1-ol, followed by functional group transformations. Key steps include:

  • Protection of hydroxyl groups : Use of 2,2-dimethyl-1,3-dioxolane as a protecting group to prevent undesired side reactions .
  • Chiral induction : Employing asymmetric catalysis or chiral auxiliaries to achieve the (S)-configuration, as seen in related compounds using (S)-BINOL catalysts .
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product .
    • Critical Conditions : Temperature control during protection/deprotection steps, solvent selection (e.g., dry chloroform for moisture-sensitive reactions), and catalyst loading (e.g., 5–10 mol% for asymmetric induction) .

Q. How can researchers characterize the stereochemical configuration of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration by analyzing single-crystal diffraction data (mean C–C bond precision: 0.005 Å; R factor: <0.1) .
  • NMR Spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)₃) or 2D NOESY to distinguish diastereomers and confirm spatial arrangement .
  • Optical Rotation : Compare experimental [α]D values with literature data for enantiomeric verification .

Q. What safety precautions are essential when handling (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure fume hoods are used to avoid inhalation of vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers .

Advanced Research Questions

Q. How can conflicting NMR data regarding the diastereomeric ratios of synthetic intermediates be resolved during synthesis?

  • Methodological Answer :

  • Multi-Technique Validation : Combine ¹H/¹³C NMR with chiral HPLC (e.g., using Chiralpak® columns) to quantify enantiomeric excess (ee) and confirm diastereomer ratios .
  • Dynamic NMR Analysis : Monitor temperature-dependent splitting of signals to assess rotational barriers in flexible intermediates .
  • X-ray Diffraction : Resolve ambiguous stereochemistry in crystalline intermediates, as demonstrated in analogous cyclopentanol derivatives .

Q. What strategies are effective for achieving high enantiomeric purity in the final product?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts like (S)-BINOL-Ti complexes, which have achieved >90% ee in allylation reactions of related alcohols .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively transform one enantiomer, leaving the desired (S)-form .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What computational methods can predict the biological activity of (S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentan-1-ol derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., HCV NS5A) using software like AutoDock Vina, validated by in vitro assays .
  • QSAR Modeling : Correlate substituent effects (e.g., steric bulk of the dioxolane group) with inhibitory activity using regression analysis .
  • MD Simulations : Assess conformational stability of the compound in biological membranes over 100-ns trajectories to guide derivatization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Monitoring : Use LC-MS or TLC to identify low-yield steps (e.g., incomplete protection/deprotection) .
  • Isotope Labeling : Track ¹³C-labeled intermediates to quantify side reactions (e.g., hydrolysis of the dioxolane ring) .
  • Reaction Optimization : Screen solvents (DMF vs. THF) and catalysts (Pd/C vs. Raney Ni) to improve efficiency .

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